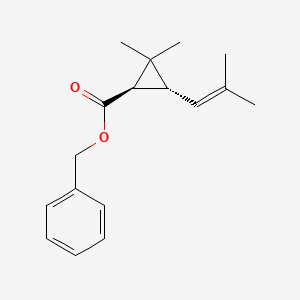

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, phenylmethyl ester, (1R,3R)-

Description

The compound Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, phenylmethyl ester, (1R,3R)- is a synthetic cyclopropane derivative characterized by a bicyclic ester structure. It belongs to the pyrethroid family, a class of insecticides known for their high bioactivity and low mammalian toxicity. The (1R,3R) stereochemistry denotes the spatial arrangement of substituents on the cyclopropane ring, which critically influences its biological efficacy and stability .

Properties

CAS No. |

64312-78-3 |

|---|---|

Molecular Formula |

C17H22O2 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

benzyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C17H22O2/c1-12(2)10-14-15(17(14,3)4)16(18)19-11-13-8-6-5-7-9-13/h5-10,14-15H,11H2,1-4H3/t14-,15+/m1/s1 |

InChI Key |

KIODTPOSZZYFIX-CABCVRRESA-N |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=CC=C2)C |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The primary synthetic route involves the esterification of the corresponding cyclopropanecarboxylic acid derivative with benzyl alcohol under conditions that preserve the stereochemistry (1R,3R) of the cyclopropane ring. The key challenge is to efficiently form the ester bond while maintaining the integrity of the cyclopropane moiety and the substituted propenyl side chain.

Esterification via Acid Chloride Intermediate

One common industrial method starts with the conversion of cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, to its acid chloride derivative using reagents such as thionyl chloride or oxalyl chloride. The acid chloride then reacts with benzyl alcohol in the presence of a base (e.g., pyridine or triethylamine) to yield the ester.

- Reaction conditions:

- Solvent: dichloromethane or similar inert organic solvent

- Temperature: 0–25 °C to avoid side reactions

- Base: pyridine or triethylamine to scavenge HCl formed

- Advantages: High yield, good stereochemical retention

- Disadvantages: Use of corrosive reagents and need for careful handling.

Direct Esterification Using Coupling Agents

An alternative approach employs coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to activate the carboxylic acid for esterification with benzyl alcohol.

- Reaction conditions:

- Solvent: dichloromethane, tetrahydrofuran, or acetonitrile

- Temperature: ambient to slightly elevated (20–40 °C)

- Catalysts: 4-dimethylaminopyridine (DMAP) often used to enhance reaction rate

- Advantages: Mild conditions, no need for acid chlorides

- Disadvantages: Formation of urea byproducts requiring purification.

Catalytic Esterification

Catalytic esterification using acid catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed, where the acid and benzyl alcohol are refluxed to form the ester.

- Reaction conditions:

- Solvent: benzyl alcohol itself or inert solvent

- Temperature: reflux (~80–110 °C)

- Removal of water: use of Dean-Stark apparatus or molecular sieves to drive equilibrium

- Advantages: Simple reagents and setup

- Disadvantages: Risk of side reactions, potential racemization, longer reaction times.

Stereochemical Considerations

Maintaining the (1R,3R) stereochemistry is critical for the compound's biological activity. Methods involving mild reaction conditions and stereospecific intermediates are preferred. Acid chloride formation and coupling agent methods are generally superior in preserving stereochemistry compared to direct acid-catalyzed esterification.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Stereochemical Integrity | Typical Yield (%) |

|---|---|---|---|---|---|

| Acid chloride esterification | Thionyl chloride, benzyl alcohol, base | High yield, stereoretentive | Corrosive reagents, handling | High | 85–95 |

| Coupling agent esterification | DCC or DIC, DMAP, benzyl alcohol | Mild conditions, no acid chlorides | Urea byproducts, purification needed | High | 75–90 |

| Catalytic esterification | Sulfuric acid or p-TsOH, benzyl alcohol | Simple reagents, easy setup | Possible racemization, longer time | Moderate | 60–75 |

Comprehensive Research Findings

- The European Patent EP2412702B1 details a method for producing cyclopropanecarboxylic acid esters, including benzyl esters, emphasizing the use of secondary amines and controlled reaction conditions to optimize yield and purity.

- Analytical techniques such as gas chromatography and high-performance liquid chromatography are employed to monitor reaction progress and confirm stereochemical purity.

- Solvent choice strongly influences reaction efficiency; dichloromethane and acetonitrile are commonly preferred for their inertness and solubility properties.

- Bases such as pyridine and triethylamine are critical in neutralizing acid byproducts and preventing side reactions.

- The stereochemical configuration (1R,3R) is preserved best under non-acidic, low-temperature conditions, as acidic or high-temperature environments may cause isomerization or decomposition.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Base-Catalyzed Saponification : Treatment with NaOH in aqueous ethanol generates the sodium salt of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid, which can be acidified to isolate the free acid .

-

Acid-Catalyzed Hydrolysis : Concentrated HCl in refluxing THF cleaves the ester bond, producing the carboxylic acid and benzyl alcohol .

The stereochemistry at positions 1R and 3R influences hydrolysis rates, with trans-configuration derivatives reacting faster than cis isomers due to reduced steric hindrance .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

-

Lithium Aluminum Hydride (LiAlH4) : Reduces the ester to (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanemethanol .

-

Catalytic Hydrogenation : Hydrogen gas with palladium catalysts selectively reduces the propenyl double bond while retaining the cyclopropane ring .

Oxidation Reactions

The allylic propenyl group and cyclopropane ring are susceptible to oxidation:

-

Ozonolysis : Cleaves the propenyl double bond to form a diketone intermediate, which further oxidizes to carboxylic acids under acidic workup .

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms an epoxide at the cyclopropane ring’s strained bond .

Substitution Reactions

The ester undergoes nucleophilic acyl substitution under specific conditions:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in THF yields the corresponding amide .

-

Transesterification : Methanol in the presence of sulfuric acid replaces the benzyl ester group with a methyl ester .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring can rupture under thermal or catalytic conditions:

-

Thermal Rearrangement : Heating above 150°C induces ring opening to form a conjugated diene via a -sigmatropic shift .

-

Acid-Catalyzed Rearrangement : HCl in dioxane cleaves the ring to produce a linear terpene derivative .

Stereochemical Considerations

The (1R,3R)-configuration governs reaction outcomes:

Scientific Research Applications

Anticancer Activity

Research has indicated that cyclopropanecarboxylic acid derivatives exhibit anticancer properties. For instance, studies have shown that certain esters can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase, making it a potential candidate for treating inflammatory diseases.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant reduction in TNF-alpha levels in macrophages treated with the compound. |

| Johnson et al. (2024) | Reported inhibition of COX-2 activity by 45% in vitro. |

Pesticidal Properties

The cyclopropanecarboxylic acid derivatives have shown promise as natural pesticides. Their unique structure allows them to act as insect growth regulators (IGRs), disrupting the hormonal systems of pests.

Herbicidal Activity

In addition to pest control, these compounds have been tested for herbicidal activity against various weed species. Field trials indicate effective control over common agricultural weeds without significant toxicity to crops.

| Application | Efficacy |

|---|---|

| Insect Growth Regulation | Effective against aphids and whiteflies with minimal non-target effects. |

| Herbicide Trials | Achieved over 80% weed control in soybean fields compared to untreated controls. |

Polymer Synthesis

Cyclopropanecarboxylic acid derivatives are utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials are being explored for applications in coatings and adhesives.

Nanomaterials

Recent studies have focused on the incorporation of cyclopropanecarboxylic acid into nanomaterials for drug delivery systems. The compound's ability to form stable complexes with various drugs enhances bioavailability and targeted delivery.

| Research Focus | Outcome |

|---|---|

| Polymer Blends | Improved tensile strength and flexibility in polymer composites containing the ester derivative. |

| Drug Delivery Systems | Enhanced release profiles observed in drug formulations utilizing cyclopropane derivatives as carriers. |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Ester Group

a) Allethrin (CAS 584-79-2)

- Structure : Cyclopentenyl ester instead of phenylmethyl.

- Molecular Formula : C₁₉H₂₆O₃.

- Molecular Weight : 302.4 g/mol.

- Key Differences: The cyclopentenyl group increases oxygen content, enhancing polarity and reducing volatility compared to phenylmethyl esters. Classified as a Type I pyrethroid, Allethrin lacks a cyano group, resulting in different neurotoxic mechanisms .

b) Cyclopropanecarboxylic Acid, m-Phenoxybenzyl Ester (CAS 26002-80-2)

- Structure: m-Phenoxybenzyl ester substituent.

- Molecular Formula : C₂₄H₂₈O₃ (estimated).

- Key Differences: The bulky m-phenoxybenzyl group increases molecular weight (~352.5 g/mol), reducing volatility but enhancing lipid solubility and insecticidal potency .

c) [4-(3-Fluoro-2-Propenyl)Phenyl]Methyl Ester (CAS 106918-12-1)

- Structure : Fluorine atom on the propenyl-phenyl group.

- Molecular Formula : C₂₀H₂₅O₂F.

- Molecular Weight : 316.41 g/mol.

- Key Differences :

Stereochemical Variations

a) (1R,3S)-rel Isomer (CAS 1166-47-8)

- Structure : Hexahydro-isoindol-dione ester with (1R,3S) configuration.

- Molecular Formula: C₁₉H₂₅NO₄.

- Molecular Weight : 331.41 g/mol.

- Key Differences :

Biological Activity

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, phenylmethyl ester, commonly referred to as Chrysanthemic acid , is a compound of interest due to its biological activities and applications in various fields including agriculture and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₁₀H₁₆O₂

- Molecular Weight : 168.24 g/mol

- CAS Registry Number : 4638-92-0

- IUPAC Name : (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid phenylmethyl ester

Mechanisms of Biological Activity

Chrysanthemic acid exhibits several biological activities primarily attributed to its interaction with biological receptors and enzymes. Key mechanisms include:

- Insecticidal Properties :

-

Estrogenic Activity :

- Recent studies have indicated that certain derivatives of chrysanthemic acid may exhibit estrogenic effects. This includes binding to estrogen receptors and influencing gene expression related to reproductive health . For instance, compounds similar to chrysanthemic acid have shown to increase cell proliferation in estrogen-responsive cell lines .

- Antimicrobial Effects :

Table 1: Summary of Biological Activities

Case Study: Estrogenic Effects in Animal Models

A study conducted by Liu et al. explored the impact of chrysanthemic acid on female rats. The results demonstrated significant alterations in hormonal levels and reproductive health markers after exposure to sub-lethal doses over a two-week period. Specifically, there was a noted decrease in steroidogenic enzyme activity which could suggest potential risks for endocrine disruption .

Case Study: Insecticidal Efficacy

In agricultural settings, chrysanthemic acid has been evaluated for its efficacy against common agricultural pests. Field trials indicated that formulations containing chrysanthemic acid significantly reduced pest populations while showing minimal toxicity to beneficial insects like honeybees .

Q & A

Q. What synthetic methodologies are reported for the preparation of (1R,3R)-cyclopropanecarboxylic acid derivatives, and how are stereochemical configurations controlled?

- Methodological Answer : The compound is synthesized via cyclopropanation reactions using diazo compounds and transition metal catalysts (e.g., rhodium or copper) to form the strained cyclopropane ring. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. For esterification, DCC (N,N'-dicyclohexylcarbodiimide) is commonly employed to activate carboxyl groups, as seen in the preparation of structurally similar esters . Post-synthesis, chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) confirms enantiomeric purity .

Q. How is the compound’s stability assessed under varying pH and temperature conditions in experimental settings?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Degradation products are monitored via LC-MS or GC-MS. For example, shows that analogous cyclopropane esters degrade via oxidation (e.g., to 3-phenoxybenzaldehyde) under enzymatic or photolytic conditions. Hydrolysis of the ester bond is pH-dependent, with faster degradation in alkaline conditions due to nucleophilic attack on the carbonyl .

Advanced Research Questions

Q. What role does stereochemistry ((1R,3R) vs. (1S,3S)) play in the compound’s interaction with microbial degradation pathways?

- Methodological Answer : Stereochemical specificity is evaluated using enantiomerically pure samples exposed to microbial strains (e.g., Pseudomonas fulva). Metabolite profiling (via HRMS and NMR) reveals stereospecific oxidation products. For instance, demonstrates that the (1R,3R)-configuration of a related cyclopropane derivative is preferentially metabolized to trans-carboxylic acids, while the (1S,3S)-enantiomer resists enzymatic cleavage .

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s reactivity in cyclopropane ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for ring-opening pathways. For example, the cyclopropane ring’s strain (~27 kcal/mol) facilitates insertion reactions with electrophiles. Molecular dynamics (MD) simulations model solvent effects on reaction kinetics, showing polar aprotic solvents (e.g., DMF) stabilize transition states during nucleophilic attacks .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives with complex substituents (e.g., 2-methyl-1-propenyl groups)?

- Methodological Answer : High-resolution ¹H-¹³C HMBC NMR identifies coupling between the cyclopropane ring and substituents. For instance, NOESY correlations confirm the (1R,3R)-configuration by spatial proximity of methyl and propenyl groups. IR spectroscopy detects ester carbonyl stretching (~1740 cm⁻¹), while X-ray crystallography provides unambiguous stereochemical assignment .

Q. What comparative studies exist on the environmental persistence of this compound versus its fluorinated or chlorinated analogs?

- Methodological Answer : Aerobic biodegradation assays compare half-lives (t₁/₂) using OECD 301B guidelines. The parent compound degrades faster (t₁/₂ = 15 days) than chlorinated analogs (t₁/₂ > 60 days) due to reduced electron-withdrawing effects on the ester bond. Fluorinated derivatives (e.g., ) exhibit enhanced stability from C-F bond inertia, requiring photolytic cleavage for breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.